molecular formula C16H14O3 B304491 Phenyl 3-propionylbenzoate

Phenyl 3-propionylbenzoate

Cat. No.: B304491
M. Wt: 254.28 g/mol
InChI Key: OFFBLXLTBYDGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 3-propionylbenzoate is an aromatic ester derivative of benzoic acid, characterized by a propionyl group (-CO-CH2-CH2-) at the 3-position of the benzene ring and a phenyl ester (-O-C6H5) at the carboxyl group. The phenyl ester group may confer enhanced stability and lipophilicity compared to alkyl esters, influencing its reactivity and suitability for specific industrial processes .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

phenyl 3-propanoylbenzoate

InChI

InChI=1S/C16H14O3/c1-2-15(17)12-7-6-8-13(11-12)16(18)19-14-9-4-3-5-10-14/h3-11H,2H2,1H3

InChI Key

OFFBLXLTBYDGEW-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Propionylbenzoate

Structural Differences : Ethyl 3-propionylbenzoate replaces the phenyl ester in Phenyl 3-propionylbenzoate with an ethyl ester (-O-CH2CH3).
Functional Implications :

  • Solubility : Ethyl esters typically exhibit higher solubility in polar solvents compared to phenyl esters due to reduced steric hindrance and lower molecular weight.
  • Stability : Phenyl esters are generally more resistant to hydrolysis than alkyl esters (e.g., ethyl) due to the electron-withdrawing nature of the aromatic ring, which stabilizes the ester bond .

Propyl 3-Chlorobenzoate

Structural Differences : Propyl 3-chlorobenzoate features a chloro (-Cl) substituent at the 3-position and a propyl ester (-O-CH2CH2CH3) instead of the propionyl group (-CO-CH2-CH2-) in this compound.
Functional Implications :

  • Reactivity : The chloro group enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to the electron-rich propionyl group.
  • Applications : Propyl 3-chlorobenzoate is highlighted as a versatile building block in material science and agrochemical research (), whereas this compound’s propionyl group may favor applications in polymer chemistry or drug delivery systems due to its ketone functionality .

Phenylephrine Hydrochloride (PE-HCl)

For example:

  • Spectrophotometric Analysis: PE-HCl forms stable azo dyes with diazotized 2-aminobenzothiazole (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) in alkaline media (). This method could theoretically apply to this compound’s quantification, though its distinct functional groups (ester vs. amine) would require validation .
  • Chromatographic Techniques : HPLC and flow injection methods for PE-HCl () underscore the importance of tailored analytical approaches for structurally complex esters like this compound .

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Substituent (Position 3) Ester Group Key Applications Stability Notes
This compound Propionyl (-CO-CH2-CH2) Phenyl Hypothesized: Polymer chemistry High hydrolytic stability
Ethyl 3-propionylbenzoate Propionyl (-CO-CH2-CH2) Ethyl Discontinued (synthesis intermediate) Moderate stability
Propyl 3-chlorobenzoate Chloro (-Cl) Propyl Agrochemicals, materials science Reactive (Cl substituent)

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